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Compound of Interest

Compound Name: 3-Bromooxetane

Cat. No.: B1285879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 3-bromooxetane, a valuable building block in medicinal chemistry and drug discovery. The
unique properties of the oxetane ring, such as its ability to improve aqueous solubility,
metabolic stability, and lipophilicity of drug candidates, have led to a surge in its use. 3-
Bromooxetane serves as a key intermediate for introducing the oxetane moiety into a wide
range of molecules.

Physical and Chemical Properties

3-Bromooxetane is a flammable liquid that is harmful if swallowed and causes serious eye
irritation.[1][2] It is typically stored at low temperatures (-20°C) to ensure its stability.[2]
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Property Value Source

Molecular Formula CsHsBrO [1112]

Molecular Weight 136.98 g/mol [1][2]

Appearance Colorless liquid [3]

Density 1.651 g/mL at 25 °C [2]
Not explicitly available,

- ) distillation of related

Boiling Point
compounds suggests vacuum
distillation is necessary.

Refractive Index n20/D 1.484 [2]

Flash Point 42 °C (107.6 °F) [2]
Insoluble in water, miscible

Solubility with organic solvents like [3]
alcohols and ethers.

CAS Number 39267-79-3 [1][2]

Synthesis of 3-Bromooxetane

The primary and most direct route to 3-bromooxetane is through the bromination of its

corresponding alcohol, 3-hydroxyoxetane. This transformation can be achieved using various

brominating agents, with the Appel reaction being a common and effective method.

Synthetic Pathway Overview

The synthesis of 3-bromooxetane can be conceptualized as a two-stage process, starting

from the readily available epichlorohydrin to form the precursor 3-hydroxyoxetane, which is

then brominated.

Epichlorohydrin

Multi-step synthesis

- 3-Hydroxyoxetane

Appel Reaction

Br4, PPh
| (CBra.PPh3) | 3 Bromooxetane
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Caption: General synthetic scheme for 3-bromooxetane.

Key Synthetic Reactions

1. Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

A multi-step synthesis starting from epichlorohydrin is a common route to obtain 3-
hydroxyoxetane.[4] This process involves:

e Ring-opening of epichlorohydrin with a carboxylic acid.

» Protection of the resulting secondary alcohol.

» Base-mediated cyclization to form the oxetane ring.

» Deprotection to yield 3-hydroxyoxetane.

2. Bromination of 3-Hydroxyoxetane via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides.
[5][6] In the context of 3-bromooxetane synthesis, 3-hydroxyoxetane is treated with
triphenylphosphine (PPhs) and carbon tetrabromide (CBra).[6][7] The reaction proceeds with
inversion of stereochemistry through an SN2 mechanism.[6][8]

Experimental Protocol: Appel Reaction for 3-
Bromooxetane Synthesis

This protocol is a representative procedure for the bromination of 3-hydroxyoxetane.
Materials:

e 3-Hydroxyoxetane

e Triphenylphosphine (PPhs)

» Carbon tetrabromide (CBra)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
3-hydroxyoxetane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

e Cool the solution to 0 °C using an ice bath.
e Add triphenylphosphine (1.5 eq) to the stirred solution.

e Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction
mixture.

 Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding saturated agueous NaHCOs solution.

» Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x
volumes).

o Combine the organic layers and wash with brine.

e Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure.

e The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the
crude material by column chromatography on silica gel (e.g., using a gradient of ethyl
acetate in hexanes) to afford pure 3-bromooxetane.

Characterization of 3-Bromooxetane
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The identity and purity of the synthesized 3-bromooxetane are confirmed through a
combination of spectroscopic techniques.

Characterization Workflow

Synthesized 3-Bromooxetane
(Crude Product)

Purification
(Column Chromatography)

Pure 3-Bromooxetane

Structure olecular Weight Functional Groups

NMR Spectroscopy

(H, 13C) Mass Spectrometry IR Spectroscopy

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the characterization of 3-bromooxetane.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-bromooxetane based
on its structure and data for analogous compounds.
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Technique

Data

1H NMR

The spectrum is expected to show two
multiplets in the regions of  4.8-5.0 ppm (2H, -
CH2-0O-) and & 4.6-4.8 ppm (2H, -CH2-Br) and a
multiplet around 6 4.4-4.6 ppm (1H, -CH-Br).
The exact shifts and coupling patterns can be
complex due to the puckered nature of the

oxetane ring.

13C NMR

Expected chemical shifts would be
approximately & 70-75 ppm for the two carbons
attached to the oxygen (-CHz2-O-) and around &
35-40 ppm for the carbon bearing the bromine
atom (-CH-Br).

IR (Infrared)

Characteristic peaks would include C-H
stretching vibrations around 2850-3000 cm™1,
and a strong C-O-C stretching band for the
ether linkage in the region of 1000-1150 cm~1. A
C-Br stretching vibration is expected in the
fingerprint region, typically around 500-600

cm~L.

Mass Spec. (MS)

The mass spectrum should show a molecular
ion peak [M]* and an [M+2]* peak of similar
intensity, which is characteristic of a compound
containing one bromine atom. For CsHsBrO, the
expected m/z values would be around 136 and
138.

Note: Actual spectroscopic values may vary depending on the solvent and instrument used.

Applications in Drug Development

3-Bromooxetane is a versatile reagent for introducing the 3-oxetanyl group into molecules of

interest. This is typically achieved through nucleophilic substitution reactions where the

bromide acts as a good leaving group. The incorporation of the oxetane motif can lead to
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improved physicochemical properties of drug candidates, including enhanced solubility and
metabolic stability.[9] Its use in cross-coupling reactions has also been reported, further
expanding its synthetic utility.[9]

This guide provides a foundational understanding of the synthesis and characterization of 3-
bromooxetane, equipping researchers with the necessary information to produce and utilize
this important chemical building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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